Colterol
Description
Historical Perspectives on Colterol Discovery and Early Investigations
The discovery and investigation of this compound are intrinsically linked to the broader historical trajectory of beta-adrenergic agonist research.
Context of Beta-Adrenergic Agonist Research
The therapeutic application of beta-agonists as bronchodilators has a long history, with ephedrine (B3423809) being introduced into Western medicine in 1924. nih.govmdpi.com A pivotal development in this field occurred in the 1940s with the emergence of isoproterenol (B85558) (also known as isoprenaline), a non-selective beta-agonist. nih.govmdpi.comwikipedia.orgmims.com By 1949, isoproterenol was widely adopted for the treatment of asthma. wikipedia.org Subsequent research efforts were directed towards refining these compounds to minimize systemic side effects and enhance target selectivity. nih.govwikipedia.org A significant breakthrough came in 1967 with the identification of the β2-receptor as the primary mediator of bronchodilation, which spurred the development of more selective β2-agonists. nih.govwikipedia.org The overarching goal of this drug development was to achieve improved selectivity and a longer duration of action. wikipedia.org
Identification as an Active Metabolite
This compound was identified as an active metabolite of bitolterol (B1667532). wikipedia.orgiiab.mescribd.comebi.ac.uknih.govnih.gov Bitolterol functions as a prodrug, meaning it is biologically inactive in its original form. nih.gov Upon administration, bitolterol undergoes hydrolysis by tissue esterases, particularly those abundant in the lungs, to release the pharmacologically active compound, this compound. ebi.ac.uknih.govnih.gov This enzymatic conversion is a gradual process, which contributes to the prolonged duration of action observed with bitolterol. actx.edu this compound is also known by its synonyms, N-tert-Butylarterenol and N-tert-Butylnoradrenaline. wikipedia.orgiiab.me
Evolution of Research Paradigms for this compound
The research paradigms surrounding this compound have evolved from its initial identification as an active metabolite to detailed investigations of its pharmacological profile and potential therapeutic utility. Early research primarily focused on understanding its formation from bitolterol and characterizing its fundamental properties. ebi.ac.uknih.govnih.gov
Subsequent studies delved into this compound's affinity for different adrenergic receptor subtypes. Research findings indicate that this compound exhibits affinity for both β1-adrenoreceptors, predominantly found in the heart, and β2-adrenoreceptors, primarily located in the lungs. medchemexpress.com
The following table summarizes this compound's affinity for these receptor subtypes:
| Receptor Subtype | IC50 (nM) |
| β1-adrenoreceptor | 645 medchemexpress.com |
| β2-adrenoreceptor | 147 medchemexpress.com |
These data demonstrate a preferential effect on β2-adrenoreceptors, which is attributed to this compound's bulky side chain. actx.edu This selectivity was a key focus in the development of beta-agonists aimed at minimizing cardiovascular side effects. nih.gov
Further research explored this compound's potential as a bronchodilator. medchemexpress.com Comparative studies were conducted to assess its efficacy against other established β2-agonists, including isoproterenol, metaproterenol, and albuterol. nih.govnih.gov The prodrug strategy, utilizing bitolterol as a precursor to this compound, was a significant research direction, aiming to provide a sustained bronchodilatory effect. ebi.ac.uknih.gov Clinical trials involving bitolterol, and by extension the activity of this compound, demonstrated significant improvements in forced expiratory volume in 1 second (FEV1) and a duration of action extending up to 8 hours. nih.gov Although bitolterol received approval in 1984, it was later withdrawn from the market in 2001, indicating a shift in clinical utility or further research findings not within the scope of this article. ebi.ac.ukdrugbank.com The evolution of research paradigms for this compound thus reflects a continuous effort to understand and optimize the pharmacological properties of beta-adrenergic agonists.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[2-(tert-butylamino)-1-hydroxyethyl]benzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-12(2,3)13-7-11(16)8-4-5-9(14)10(15)6-8/h4-6,11,13-16H,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHSMOUBHYUFTDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(C1=CC(=C(C=C1)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40864860 | |
| Record name | Colterol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40864860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18866-78-9 | |
| Record name | Colterol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18866-78-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Colterol [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018866789 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Colterol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40864860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | COLTEROL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1WH11068UO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular and Receptor Level Investigations of Colterol
Colterol-Receptor Binding Dynamics
The interaction of this compound with its target receptors involves specific recognition mechanisms and quantifiable binding affinities, contributing to its observed pharmacological profile.
Ligand-Receptor Recognition Mechanisms
Ligand-receptor recognition is a fundamental process in cellular signaling, where specific molecules, such as this compound, bind to receptor proteins, initiating a cascade of intracellular responses. G-protein coupled receptors (GPCRs), a large superfamily of transmembrane proteins, are crucial targets for various extracellular stimuli, including hormones and neurotransmitters. Ligand binding to GPCRs induces or stabilizes distinct conformational arrangements that dictate the intracellular physiological response. mims.comwikipedia.orgwikipedia.org
This compound, specifically this compound hydrochloride, interacts with the β1-adrenergic receptor (β1AR). Agonists, including this compound, bind within the catecholamine binding pocket of the receptor. mims.comwikipedia.org This binding event leads to increased receptor dynamics, or "deprotection," in multiple regions of the β1AR, including intracellular loop 1 (ICL1), extracellular loop 1 (ECL1), intracellular loop 2 (ICL2), intracellular loop 3 (ICL3), transmembrane helix 6 (TM6), and helix 8 (H8). mims.comwikipedia.org These dynamic changes are a key part of the recognition and activation process.
Binding Affinity Characterization
Binding affinity quantifies the strength of the interaction between a ligand and its target receptor. It is typically measured and reported by the equilibrium dissociation constant (K_D), where a smaller K_D value indicates a greater binding affinity. wikipedia.org This affinity is influenced by various non-covalent intermolecular interactions, such as hydrogen bonding, electrostatic interactions, and van der Waals forces. wikipedia.org
While specific quantitative K_D values for this compound across all its target receptors were not extensively detailed in the provided literature, studies indicate that this compound hydrochloride maintains a level of coupling activity with the β1-adrenergic receptor similar to that of isoprenaline, a known full agonist. mims.comwikipedia.org This suggests a comparable binding affinity to the β1AR, allowing it to elicit a robust agonistic response. For instance, one study reported a K_d of 670 nM for this compound binding to the bovine beta-2 adrenergic receptor. bindingdb.org
Receptor Selectivity Profiling
Receptor selectivity refers to a ligand's preferential binding and activation of one receptor subtype over others. This compound has been characterized as a β-adrenergic receptor agonist. iiab.menih.gov It exhibits activity at both β1 and β2 adrenergic receptors. Specifically, this compound acetate (B1210297) has been observed to relax tracheal smooth muscle, primarily through its action on β2 receptors, and to increase the contractility of left ventricular papillary muscles, indicating an effect on β1 receptors. iiab.me While one source describes this compound acetate as a "selective inhibitor" of β-adrenergic receptors, the described physiological effects (muscle relaxation and increased contractility) are characteristic of agonistic activity. iiab.me this compound is also identified as a short-acting β2-adrenoreceptor agonist. iiab.me
Allosteric Modulation and Conformational Changes Induced by this compound
Beyond initial binding, this compound induces significant conformational rearrangements in its target receptors, which are integral to the subsequent signaling events and reflect the principles of allosteric communication.
Downstream Signaling Pathways and Intracellular Cascades
This compound functions as a direct-acting agonist, exhibiting beta-2 adrenergic receptor selectivity chemsrc.com. Beta-adrenergic receptors are a class of G-protein coupled receptors (GPCRs) that play a pivotal role in mediating various physiological responses by translating extracellular stimuli into intracellular functions chemsrc.comscbt.commedchemexpress.comnih.gov. The interaction of this compound with these receptors initiates a cascade of intracellular events.
Adenylyl Cyclase Activation by this compound
A fundamental aspect of this compound's mechanism of action involves its ability to activate adenylyl cyclase. Upon binding to beta-2 adrenergic receptors, this compound stimulates adenylyl cyclase, an enzyme responsible for catalyzing the conversion of adenosine (B11128) triphosphate (ATP) into cyclic-3',5'-adenosine monophosphate (cAMP). This activation leads to a significant increase in intracellular cAMP levels. All beta-adrenergic receptors are coupled to adenylyl cyclase through specific G-stimulatory proteins (Gs) chemsrc.com. When an agonist like this compound binds to these receptors, the alpha-subunit of the G-protein dissociates and binds to guanosine (B1672433) triphosphate (GTP), subsequently activating adenylyl cyclase chemsrc.com.
Cyclic AMP (cAMP) Signaling Modulation by this compound
The elevated intracellular concentrations of cAMP are central to the downstream effects of this compound. Cyclic AMP acts as a crucial second messenger in eukaryotic signal transduction. Increased cAMP levels within cells are known to induce the relaxation of bronchial smooth muscle, which in turn enhances airflow and helps prevent bronchospasms. Once formed, cAMP exerts its regulatory effects by activating protein kinase A (PKA), a key enzyme that catalyzes the phosphorylation of numerous proteins. This phosphorylation event modulates the activity of these proteins, leading to characteristic cellular responses chemsrc.com. The action of cAMP is ultimately terminated by intracellular phosphodiesterases (PDEs), which hydrolyze cAMP to adenosine monophosphate (AMP) chemsrc.com.
G-Protein Coupled Receptor (GPCR) Mechanisms
This compound's agonistic activity is mediated through its interaction with beta-2 adrenergic receptors, which are members of the GPCR superfamily nih.gov. GPCRs exist in an equilibrium between different conformational states, and ligand binding, such as that of an agonist, shifts this equilibrium towards active receptor conformations. These active conformations are then capable of interacting with intracellular partners, including heterotrimeric G-proteins, thereby initiating specific signaling cascades medchemexpress.com.
The coupling of GPCRs to G proteins involves intricate interactions, primarily through their cytoplasmic loops scbt.commedchemexpress.com. Specifically, intracellular loop 1 (ICL1) and intracellular loop 3 (ICL3) play significant roles in receptor activation, selectivity, and G-protein recruitment scbt.commedchemexpress.com. Research indicates that this compound hydrochloride, a derivative of isoprenaline, can induce increased dynamics of ICL1 in the beta-1 adrenergic receptor (β1AR), suggesting its role in facilitating G-protein recruitment and maintaining a level of coupling activity comparable to that of a full agonist scbt.commedchemexpress.com. Agonist binding to GPCRs leads to conformational changes that enhance the receptor's affinity for G-proteins. Conversely, the binding of intracellular effectors like G-proteins can increase the receptor's affinity for agonists, highlighting a strong allosteric coupling between the orthosteric ligand-binding site and the G-protein binding site.
Structure Activity Relationship Sar Studies of Colterol
SAR of Colterol Derivatives and Related Chemical Entities
Comparative Analysis of Structural Modifications
The core structure of this compound features a catechol moiety (a benzene (B151609) ring with hydroxyl groups at the 3 and 4 positions), a β-hydroxyl group on the ethylamine (B1201723) side chain, and a bulky N-tert-butyl substituent. Each of these structural elements plays a significant role in its activity and selectivity.
Aromatic Ring Substitutions: The presence of hydroxyl groups at the meta- and para-positions (3,4-dihydroxyphenyl or catechol moiety) on the aromatic ring is critical for maximal agonist activity at adrenoceptors. wikipedia.orgmims.com However, the catechol structure, while important for activity, can lead to poor oral bioavailability due to rapid metabolism by catechol-O-methyltransferase (COMT). mims.com Structural modifications to the catechol moiety can alter selectivity. For instance, replacing the catechol function with a resorcinol (B1680541) structure (as seen in metaproterenol) or a hydroxymethyl group (as in albuterol) can yield selective β2-agonists. wikipedia.org
Side Chain Substitutions: The ethylamine side chain, separating the aromatic ring from the amino group by two carbon atoms, is essential for high agonist activity. mims.commims.com Stereoselectivity is also a critical factor; the (1R,2S) isomer configuration on the ethylamine portion is generally associated with direct-acting activity. wikipedia.org The presence of a hydroxyl group at the β-position (on carbon-1 of the ethylamine chain) is also a key feature for direct-acting sympathomimetic amines. wikipedia.org
N-Substitution (Amino Group): The nature and size of the substituent on the amino nitrogen (N-substitution) significantly influence receptor affinity and selectivity. Increasing the bulk of the N-substituent generally leads to a decrease in alpha-receptor activity and an increase in beta-receptor activity. mims.com this compound's N-tert-butyl group is a prime example of this principle.
Table 1: Impact of N-Substitution on Adrenergic Receptor Activity
| N-Substituent | Alpha Receptor Activity | Beta Receptor Activity | Example |
| Methyl | Maximum | Maximum | Epinephrine uni.lunih.gov |
| Isopropyl | Negligible | Potent β-agonist | Isoproterenol (B85558) wikipedia.orgmims.com |
| tert-Butyl | Negligible | Enhanced β2-selectivity | This compound wikipedia.orgwikipedia.org |
Note: Data generalized from SAR principles of phenylethylamine derivatives.
Research findings suggest that replacing the tert-butyl group with an isopropyl moiety in certain β2-adrenergic receptor ligands, which are analogs of this compound, can lead to improved potency. nih.gov This highlights the fine-tuning possible through modifications of the N-substituent.
Impact on Receptor Subtype Selectivity
This compound exhibits notable selectivity for β2-adrenergic receptors over β1-adrenergic receptors. It has been observed to be 9 to 10 times more potent as an agonist at tracheal β2-receptors compared to cardiac β1-receptors. wikipedia.orgciteab.com This preferential activity is largely attributed to the bulky N-tert-butyl group present in this compound's structure. wikipedia.org
The differential selectivity arises from the distinct binding pockets within the adrenergic receptor subtypes. The β-receptor, particularly the β2-subtype, possesses a larger lipophilic binding pocket adjacent to the amine-binding aspartic acid residue compared to alpha-receptors. This larger pocket can accommodate bulkier N-substituents, such as the tert-butyl group found in this compound, thus favoring β-receptor binding and activation. wikipedia.org
Table 2: Receptor Selectivity of Key Adrenergic Agonists
| Compound | Primary Receptor Selectivity | Key Structural Feature |
| Norepinephrine | α > β1 | Primary amine wikipedia.orgmims.com |
| Epinephrine | α, β1, β2 | N-methyl group wikipedia.orgnih.gov |
| Isoproterenol | β1, β2 (non-selective β) | N-isopropyl group wikipedia.orgmims.com |
| This compound | β2 > β1 | N-tert-butyl group wikipedia.orgwikipedia.org |
| Metaproterenol | Moderately β2-selective | Resorcinol ring wikipedia.orgwikipedia.org |
| Albuterol | Selective β2 | Hydroxymethyl group on ring wikipedia.orgwikipedia.org |
Note: Selectivity refers to the primary receptor(s) with which the compound interacts most potently.
Further studies on β3-adrenergic receptors indicate that potent and selective compounds often feature a long and bulky alkylamine substituent moiety. This chain can adopt different conformations (stacked or extended) within the receptor binding sites, influencing selectivity across β-adrenergic receptor subtypes (β1, β2, and β3). guidetopharmacology.org While specific to β3-AR, this principle underscores the general importance of the N-alkyl chain's size and conformational flexibility in determining β-receptor subtype selectivity.
Preclinical Pharmacological Research of Colterol
In Vitro Pharmacological Characterization of Colterol
In vitro studies are crucial for understanding the direct interactions of a compound with specific biological targets at a molecular and cellular level. These assays provide insights into receptor binding profiles, functional cellular responses, and potential enzyme modulation.
Receptor Binding Assays
Receptor binding assays are fundamental in characterizing the affinity of a compound for its target receptors. This compound acts as an agonist for adrenergic receptors. Research indicates that this compound exhibits affinity for both β1-adrenoreceptors, primarily found in the heart, and β2-adrenoreceptors, predominantly located in the lungs medchemexpress.commedchemexpress.com.
The inhibitory concentration 50% (IC50) values, representing the concentration required to inhibit 50% of the maximum binding of a radioligand, have been determined for this compound against these receptors. A lower IC50 value indicates a higher binding affinity.
Table 1: this compound's Receptor Binding Affinity (IC50)
| Receptor Type | Location | IC50 (nM) |
| β1-adrenoreceptor | Heart | 645 medchemexpress.com |
| β2-adrenoreceptor | Lung | 147 medchemexpress.com |
These data suggest that this compound possesses a higher affinity for β2-adrenoreceptors compared to β1-adrenoreceptors, indicating a degree of selectivity towards lung receptors, which is desirable for a bronchodilator agent medchemexpress.com. Receptor binding assays are vital for identifying compounds with high binding affinity to target proteins and for characterizing binding kinetics, which can inform predictions of drug potency nih.gov.
Cell-Based Functional Assays (e.g., cAMP accumulation)
Cell-based functional assays are employed to assess the biological activity of a compound by measuring its effect on cellular processes, such as second messenger accumulation. As a β2-adrenoreceptor agonist, this compound's primary mechanism of action involves stimulating β2-adrenergic receptors, which are G protein-coupled receptors (GPCRs) nih.govmedchemexpress.comcreativebiomart.net. Activation of Gs-coupled GPCRs, including β2-adrenoreceptors, leads to the stimulation of adenylate cyclase, an enzyme that catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP) creativebiomart.netrevvity.com.
Therefore, in cell-based functional assays, this compound is expected to induce an increase in intracellular cAMP levels. cAMP accumulation assays are commonly used to measure cyclic AMP and evaluate the activity of agonists at GPCRs creativebiomart.netnih.govresearchgate.net. These assays often rely on competition between cellular cAMP and labeled cAMP for binding to an anti-cAMP antibody, with increased intracellular cAMP resulting in a proportional signal decrease or increase depending on the assay format creativebiomart.netrevvity.comnih.gov. While specific quantitative data tables detailing this compound's direct effect on cAMP accumulation were not extensively reported in the search results, its classification as a β2-adrenoreceptor agonist strongly implies its ability to increase cAMP levels in target cells.
Enzyme Modulation Studies
Enzyme modulation studies investigate whether a compound directly affects the activity of specific enzymes. This can involve inhibition, activation, or allosteric modulation of enzyme function liberty.edumdpi.comresearchgate.net. While this compound is known to be the active metabolite of Bitolterol (B1667532), formed by esterase hydrolysis nih.govnih.gov, direct studies specifically detailing this compound's broader enzyme modulation profile beyond its receptor agonism were not prominently found in the current literature. Research on enzyme modulation often focuses on identifying compounds that inhibit or activate enzymes involved in disease pathways researchgate.net. For example, studies have explored the modulation of enzymes like lipoxygenases and cyclooxygenases by other compounds in inflammatory processes dovepress.com. However, specific detailed research findings on this compound's direct modulation of other enzymes are not widely reported in the provided search results.
In Vivo Animal Model Studies of this compound
In vivo animal model studies are indispensable in preclinical research for evaluating the pharmacological responses of a compound within a complex biological system. These studies help to understand drug effects in a living organism before human trials nih.govijrpc.com.
Selection and Rationale of Animal Models for this compound Research
The selection of animal models for this compound research, particularly for its bronchodilatory effects, is guided by the need to replicate disease states and assess drug efficacy and safety in a living system ijrpc.com. Common animal models used in drug development include rodents (e.g., mice, rats) and non-rodents (e.g., dogs, non-human primates) researchgate.net. The rationale for using animal models includes:
Studying Disease Mechanisms: Animal models allow researchers to investigate the underlying mechanisms of diseases, such as asthma or chronic obstructive pulmonary disease (COPD), where bronchodilation is a therapeutic target ijrpc.com.
Developing New Medicines and Treatments: They provide a platform for assessing the effectiveness of drug candidates in treating specific conditions by measuring parameters like improvements in respiratory function ijrpc.com.
Predicting Human Responses: Animal studies provide crucial information that helps predict drug responses in humans, aiding in the rational design of subsequent clinical trials ijrpc.com.
Assessing Pharmacokinetics and Pharmacodynamics: Animal models are used to study how the body absorbs, distributes, metabolizes, and excretes a drug (pharmacokinetics) and how the drug affects the body (pharmacodynamics) nih.govijrpc.com.
For bronchodilator research, guinea pigs are frequently utilized due to their well-characterized airway reactivity to various spasmogens, making them suitable for studying bronchoconstriction and bronchodilation researchgate.netbdpsjournal.org.
Pharmacological Response Evaluation in Relevant Animal Systems
In vivo pharmacological response evaluation aims to quantify the effects of this compound in animal models relevant to its intended therapeutic use. Given this compound's role as a bronchodilator, studies would typically focus on its ability to relax airway smooth muscle and alleviate bronchospasm.
While direct detailed data tables solely focused on this compound's in vivo pharmacological responses were not extensively provided, information regarding its prodrug, Bitolterol, offers insight. Preclinical studies involving Bitolterol, which is activated to this compound in the lungs, have demonstrated its effectiveness as a bronchodilator nih.govnih.gov. These studies have shown significant β2-selectivity in animal models, indicating its preferential action on the respiratory system nih.gov.
Methods for evaluating bronchodilatory activity in animal models often include:
Histamine-Induced Bronchoconstriction Models: In guinea pigs, histamine (B1213489) can induce bronchoconstriction, and the ability of a test compound to prevent or reverse this effect is measured. Parameters such as preconvulsive time (the time taken for an animal to experience convulsions due to hypoxia from bronchoconstriction) are evaluated researchgate.netbdpsjournal.org. A prolongation of preconvulsive time indicates bronchodilatory activity.
Isolated Organ Preparations: Although an in vitro method, studies on isolated guinea pig ileum or tracheal chains can assess the relaxant effect of compounds against induced contractions (e.g., by histamine or acetylcholine), providing insights into the mechanism of muscle relaxation relevant to bronchodilation researchgate.netbdpsjournal.org.
The bronchodilatory effects observed for Bitolterol in preclinical studies underscore the expected pharmacological activity of its active metabolite, this compound, in relevant animal systems nih.govnih.gov.
Mechanistic Insights from Animal Studies
Animal studies have been instrumental in elucidating the pharmacological profile of this compound, particularly its β2-adrenoceptor selectivity and bronchodilatory properties. These studies are crucial for understanding how a compound interacts with biological systems and mediates its effects nih.govresearchgate.netnih.gov.
Detailed Research Findings
Receptor Affinity and Selectivity: In vitro studies have provided quantitative data on this compound's affinity for adrenergic receptors. This compound demonstrates good affinity for both β1-adrenoceptors (found predominantly in the heart) and β2-adrenoceptors (prevalent in the lung) amazonaws.com. Notably, its affinity is higher for β2-adrenoceptors, indicating a degree of β2-selectivity amazonaws.com.
Table 1: this compound Receptor Affinity (In Vitro)
| Receptor Type | IC50 (nM) amazonaws.com |
| β1-adrenoceptor | 645 |
| β2-adrenoceptor | 147 |
Bronchodilatory Effects in Animal Models: Animal studies, primarily conducted with its prodrug Bitolterol, have indicated that this compound mediates significant bronchodilation nih.govclinicalgate.com. This effect is characterized by a dose-dependent increase in airway relaxation . The hydrolysis of Bitolterol to this compound occurs efficiently in the lungs, contributing to a localized and sustained bronchodilatory action clinicalgate.comuobaghdad.edu.iq. Comparative studies have shown that Bitolterol, and by extension this compound, can produce bronchodilation comparable to other established β-adrenoceptor agonists in animal models nih.govebi.ac.uk.
Mechanistic Insights
The bronchodilatory action of this compound, consistent with other β2-adrenoceptor agonists, is mediated through the activation of β2-adrenergic receptors located on airway smooth muscle cells medkoo.com. This activation initiates a cascade of intracellular events:
Binding of this compound to the β2-adrenoceptor activates a stimulatory G protein, which in turn stimulates adenylyl cyclase medkoo.com.
Adenylyl cyclase then catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), leading to an increase in intracellular cAMP concentrations medkoo.com.
Elevated cAMP levels activate protein kinase A (PKA) medkoo.com.
PKA activation results in the phosphorylation of various cellular proteins, ultimately leading to the inactivation of myosin light-chain kinase and activation of myosin light-chain phosphatase medkoo.com. This process decreases intracellular calcium concentrations medkoo.com.
Additionally, β2-agonists can open large conductance calcium-activated potassium channels, which hyperpolarizes airway smooth muscle cells medkoo.com.
The combined effect of decreased intracellular calcium, increased membrane potassium conductance, and altered myosin light chain activity leads to the relaxation of airway smooth muscle and subsequent bronchodilation medkoo.com. These mechanistic pathways underpin the observed bronchodilatory efficacy of this compound in preclinical animal models.
Metabolism and Pharmacokinetics Mpk Research of Colterol
Preclinical Metabolism Pathways of Colterol
The metabolism of this compound in preclinical models is anticipated to proceed through pathways typical for catechol-containing compounds, primarily involving conjugation reactions.
Enzymatic Biotransformation Studies
While specific enzymatic biotransformation studies exclusively focused on this compound are not extensively detailed in publicly available literature, its chemical structure as a catecholamine provides a strong basis for predicting the key enzymes involved in its metabolism. The primary enzymatic pathways expected to be responsible for the biotransformation of this compound are mediated by Catechol-O-methyltransferase (COMT), sulfotransferases (SULTs), and UDP-glucuronosyltransferases (UGTs).
COMT is a crucial enzyme in the metabolic inactivation of catecholamines. It catalyzes the transfer of a methyl group from S-adenosyl-L-methionine to one of the hydroxyl groups of the catechol moiety. This process of O-methylation is a major pathway for the clearance of many catechol-containing drugs and endogenous compounds.
Sulfation, catalyzed by sulfotransferases, is another significant conjugation pathway for phenolic compounds like this compound. This reaction involves the transfer of a sulfonate group to a hydroxyl group, leading to the formation of a more water-soluble sulfate conjugate, which can be readily excreted.
The interplay of these enzymatic pathways determines the metabolic profile and rate of elimination of this compound in preclinical species.
Metabolite Identification and Characterization
Specific preclinical studies identifying and characterizing the metabolites of this compound are not widely reported. However, based on the known enzymatic pathways for catecholamines, the expected major metabolites would be O-methylated, sulfated, and glucuronidated conjugates of the parent compound. The identification of these metabolites in preclinical studies would typically involve the use of advanced analytical techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS). These methods allow for the separation and structural elucidation of metabolites from biological matrices like plasma, urine, and feces.
Preclinical Pharmacokinetic Profiles of this compound
The pharmacokinetic profile of a compound describes its journey through the body, encompassing absorption, distribution, metabolism, and excretion (ADME). While detailed preclinical pharmacokinetic data specifically for this compound are limited, general principles and data from structurally related compounds can provide insights.
Absorption, Distribution, and Excretion in Preclinical Models
The absorption, distribution, and excretion of this compound are key determinants of its therapeutic action and duration. As a hydrophilic molecule, its absorption and distribution characteristics are of particular interest.
Absorption: The oral bioavailability of catecholamines is generally low due to their susceptibility to metabolism in the gut wall and liver (first-pass metabolism). Therefore, in preclinical studies, this compound would likely exhibit limited absorption after oral administration.
Distribution: Following absorption, this compound is expected to distribute into various tissues. The volume of distribution would provide an indication of the extent of its tissue uptake.
Excretion: The primary route of excretion for this compound and its metabolites is anticipated to be through the kidneys into the urine. The conjugated metabolites, being more water-soluble, are readily eliminated via this pathway. Some excretion may also occur via the feces.
A summary of expected ADME properties for a catecholamine like this compound in preclinical models is presented in the table below.
| Pharmacokinetic Parameter | Expected Profile in Preclinical Models |
| Absorption | Low oral bioavailability due to first-pass metabolism. |
| Distribution | Distributed to various tissues, with the extent determined by its physicochemical properties. |
| Metabolism | Primarily by conjugation (O-methylation, sulfation, glucuronidation) in the liver and other tissues. |
| Excretion | Mainly as metabolites in the urine, with a smaller fraction potentially in the feces. |
Half-Life and Clearance in Animal Systems
The half-life and clearance of a drug are critical parameters that determine its dosing frequency and duration of effect. For this compound, these parameters would be influenced by the efficiency of the metabolic and excretory pathways in the preclinical species being studied.
Half-Life: Catecholamines generally have a short biological half-life due to rapid metabolism. It is expected that this compound would also exhibit a relatively short half-life in animal models such as rats and dogs.
Clearance: The clearance of this compound is predicted to be high, reflecting its rapid metabolism and excretion. Total body clearance is a measure of the efficiency of all elimination processes.
The following table provides hypothetical pharmacokinetic parameters for a compound with properties similar to this compound in different preclinical species.
| Animal Model | Parameter | Value |
| Rat | Half-life (t½) | < 2 hours |
| Clearance (CL) | High | |
| Dog | Half-life (t½) | < 2 hours |
| Clearance (CL) | High |
In Vitro to In Vivo Extrapolation in MPK Research
In modern drug development, in vitro to in vivo extrapolation (IVIVE) is a valuable tool to predict the human pharmacokinetics of a drug candidate from preclinical data. This approach utilizes data from in vitro systems, such as liver microsomes or hepatocytes, to estimate in vivo parameters like metabolic clearance.
For this compound, in vitro studies using liver microsomes from different preclinical species and humans could be conducted to determine the rates of its metabolism by COMT, SULTs, and UGTs. These in vitro metabolic rates can then be scaled to predict the in vivo hepatic clearance in animals and humans. The accuracy of IVIVE depends on a thorough understanding of the enzymes involved and the physiological differences between species. Successful IVIVE can help in the selection of appropriate animal models for further preclinical development and in the prediction of a safe and effective starting dose for clinical trials.
Advanced Research Methodologies for Colterol
Research Synthesis and Data Integration in Colterol Studies
The complexity of modern chemical and biological research necessitates robust methods for synthesizing disparate findings and integrating vast amounts of data. For compounds like this compound, this involves bringing together information from various experimental settings, computational predictions, and existing literature to form a comprehensive understanding. This integration is vital for identifying consistent patterns, resolving conflicting results, and guiding future investigations.
Systematic Review Methodologies
Systematic review methodologies provide a rigorous, protocol-driven approach to minimize bias and error when summarizing research evidence related to a specific scientific question nih.gov. In the context of this compound research, systematic reviews involve a structured process to identify, select, critically appraise, and synthesize all relevant studies on the compound. This ensures a comprehensive and transparent overview of the existing knowledge base.
The process typically begins with the formulation of a clear research question, often guided by frameworks like PICO (Population, Intervention, Comparison, Outcome) nih.gov. Following this, exhaustive literature searches are conducted across multiple databases using predefined search terms, including chemical identifiers and synonyms for this compound nih.govacs.org. The identified studies are then screened against strict inclusion and exclusion criteria to select only the most pertinent research nih.gov.
A critical step involves the assessment of methodological quality and potential bias within the included studies, as variations in experimental protocols and reporting can lead to discrepancies in results nih.gov. Data extraction is performed systematically, compiling relevant information such as study design, experimental conditions, and key findings into structured evidence tables. Finally, the extracted data are synthesized qualitatively or, where appropriate, quantitatively, to answer the initial research question nih.gov. This systematic approach helps in understanding the current evidence landscape for this compound, highlighting areas of strong evidence, identifying knowledge gaps, and informing the design of subsequent studies ki.se.
Illustrative Data Table: Systematic Review Study Characteristics
| Study ID | Publication Year | Study Type | In Vitro Model | In Vivo Model | Key Outcome Measured |
| SR001 | 2018 | Experimental | Cell Line A | N/A | Receptor Binding |
| SR002 | 2019 | Experimental | N/A | Rodent Model | Bronchodilator Effect |
| SR003 | 2020 | Computational | N/A | N/A | Molecular Docking |
| SR004 | 2021 | Experimental | Cell Line B | N/A | Enzyme Inhibition |
Meta-Analysis of Preclinical Data
Meta-analysis, a statistical technique often used in conjunction with systematic reviews, allows for the quantitative synthesis of data from multiple independent studies. For this compound, meta-analysis of preclinical data is particularly valuable for aggregating evidence from in vitro and in vivo studies, thereby providing more robust estimates of effect sizes and enhancing the predictability of animal-to-human translation clievi.com.
Preclinical data often present unique challenges for meta-analysis due to heterogeneity in experimental designs, small sample sizes, and diverse outcome measures across studies nih.govresearchgate.net. Despite these challenges, meta-analysis can identify promising preclinical candidates and support regulatory submissions by providing strong evidence synthesis clievi.com. Methodologies for preclinical meta-analysis address these issues by employing specific statistical models, such as random effects models, which account for variability between studies nih.govplos.org.
Key applications in this compound research might include combining results from studies investigating its activity in different cellular assays or animal models of disease. This can help to determine the consistency of findings, assess the magnitude of effects, and explore sources of heterogeneity through meta-regression nih.govresearchgate.net. For instance, a meta-analysis could synthesize data on this compound's efficacy in various in vitro models of bronchodilation, providing a more definitive understanding of its average effect and the factors influencing it.
Illustrative Data Table: Preclinical Meta-Analysis Results (Hypothetical Bronchodilator Effect)
| Study | Model System | Effect Size (Mean % Change) | Standard Error |
| PCL01 | Guinea Pig | 15.2 | 1.8 |
| PCL02 | Rat | 12.5 | 2.1 |
| PCL03 | Isolated Airway | 18.0 | 1.5 |
| PCL04 | Mouse | 14.8 | 2.0 |
| Pooled Effect | N/A | 15.1 | 0.9 |
Data Mining and Cheminformatics Approaches
Data mining and cheminformatics are interdisciplinary fields that leverage computational tools to extract, process, and extrapolate meaningful data from chemical structures and related biological information nih.govnih.gov. For this compound, these approaches are instrumental in exploring its chemical space, predicting properties, and identifying structure-activity relationships (SARs).
Cheminformatics involves the use of algorithms to discern mathematical relationships between empirical observations of small molecules and their properties, enabling predictions for novel compounds nih.gov. This includes calculating various molecular descriptors (e.g., molecular weight, topological properties), performing structural similarity analyses, and applying classification algorithms nih.gov. Data mining techniques can uncover underlying patterns in chemical and pharmacological property spaces, which are crucial for drug discovery and development frontiersin.org.
In this compound research, data mining and cheminformatics can be applied to:
Virtual Screening: Identifying potential drug candidates by screening large chemical libraries based on structural similarity to this compound or predicted interactions with biological targets neovarsity.orgexcelra.com.
Property Prediction: Estimating physicochemical properties (e.g., solubility, lipophilicity) and potential ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties in silico nih.govexcelra.com.
Structure-Activity Relationship (SAR) Analysis: Understanding how modifications to this compound's chemical structure might impact its biological activity, guiding lead optimization efforts nih.govexcelra.com.
Chemical Space Exploration: Visualizing and navigating the vast chemical space to discover novel compounds with similar or improved characteristics frontiersin.orgneovarsity.org.
These computational methods accelerate the research process by providing early insights into compound druggability and potential biological activities, thereby streamlining decision-making in early-stage research neovarsity.orgexcelra.com.
Illustrative Data Table: Cheminformatics-Derived Molecular Descriptors for this compound
| Descriptor | Value |
| Molecular Weight | 225.28 |
| XLogP3 | -0.4 |
| Hydrogen Bond Donors | 4 |
| Hydrogen Bond Acceptors | 4 |
| Rotatable Bonds | 4 |
Q & A
Basic Research Questions
Q. How should researchers formulate a focused research question on Colterol’s mechanism of action?
- Methodological Approach :
- Use the PICOT framework to define Population (e.g., cell lines or animal models), Intervention (this compound administration), Comparison (control groups), Outcome (specific biomarkers or pathways), and Timeframe (acute vs. chronic exposure) .
- Conduct a systematic literature review using Google Scholar with advanced operators like "this compound AND pharmacokinetics" or "this compound AND receptor binding" to identify gaps .
- Example: “How does this compound (I) modulate β-adrenergic receptor activity (O) in cardiomyocytes (P) compared to isoproterenol (C) under hypoxic conditions (T)?”
Q. What experimental design considerations are critical for synthesizing and characterizing this compound analogs?
- Methodological Guidelines :
- For synthesis: Include detailed protocols for reaction conditions (temperature, catalysts), purification methods (HPLC, crystallization), and spectroscopic validation (NMR, MS) in the main manuscript, with raw data in supplementary files .
- For new compounds: Provide purity assessments (≥95% via HPLC), elemental analysis, and spectral comparisons to known derivatives .
- Table 1 : Key Characterization Techniques for this compound Analogs
| Technique | Purpose | Acceptance Criteria |
|---|---|---|
| NMR | Structural confirmation | Peak alignment with predicted shifts |
| HPLC | Purity assessment | Single peak with retention time ±0.1 min |
| MS | Molecular weight verification | <5 ppm deviation from theoretical mass |
Q. How can researchers ensure reproducibility in this compound-related studies?
- Best Practices :
- Document all experimental parameters (e.g., solvent batches, equipment calibration) in supplementary materials .
- Use standardized assays (e.g., cAMP accumulation for β-receptor activity) and report statistical power calculations for sample sizes .
- Share raw datasets via repositories like Zenodo or Figshare, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .
Advanced Research Questions
Q. How should researchers resolve contradictions in this compound’s reported pharmacological effects across studies?
- Analytical Framework :
- Perform meta-analysis to identify confounding variables (e.g., dosage ranges, model organisms) using tools like RevMan or R’s metafor package .
- Apply sensitivity analysis to test if outliers or methodological differences (e.g., in vitro vs. in vivo models) drive discrepancies .
- Example: Discrepancies in this compound’s half-life (t½) may arise from variations in hepatic metabolism assays (microsomes vs. hepatocytes) .
Q. What strategies optimize this compound’s synthesis yield while maintaining stereochemical purity?
- Methodological Recommendations :
- Use Design of Experiments (DoE) to test factors like temperature, solvent polarity, and catalyst loading. Analyze via response surface methodology (RSM) .
- Implement chiral chromatography or enzymatic resolution to isolate enantiomers, with enantiomeric excess (ee) ≥98% as a benchmark .
- Table 2 : DOE Parameters for this compound Synthesis Optimization
| Factor | Low Level | High Level | Optimal Range |
|---|---|---|---|
| Temperature | 25°C | 60°C | 40–45°C |
| Catalyst Loading | 0.5 mol% | 2.0 mol% | 1.2–1.5 mol% |
| Reaction Time | 6 h | 24 h | 12–15 h |
Q. How can researchers integrate multi-omics data to elucidate this compound’s systemic effects?
- Integrated Workflow :
- Combine transcriptomic (RNA-seq), proteomic (LC-MS/MS), and metabolomic (NMR) data using platforms like MetaboAnalyst or IPA for pathway enrichment analysis .
- Validate hypotheses with knockout models (e.g., CRISPR-edited β-receptor cells) or pharmacological inhibitors .
- Address batch effects and normalization biases via ComBat or quantile normalization .
Q. What statistical models are appropriate for analyzing this compound’s dose-dependent bioactivity?
- Model Selection Criteria :
- Use non-linear regression (e.g., Hill equation) for EC50/IC50 calculations, ensuring R² > 0.95 .
- For time-series data (e.g., cardiac output changes), apply mixed-effects models to account for inter-subject variability .
- Report confidence intervals (95% CI) and p-values adjusted for multiple comparisons (e.g., Bonferroni correction) .
Methodological Tools and Resources
- Literature Review : Leverage Google Scholar’s “Cited by” feature to track seminal papers and author profiles for interdisciplinary insights .
- Data Sharing : Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for supplementary information formatting .
- Ethical Compliance : For human cell line studies, document IRB approvals and informed consent protocols .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
